N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 473.97. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Studies have focused on the molecular structure, vibrational signatures, and spectroscopic properties of similar compounds. For instance, the vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on the dimer molecule of similar compounds have been investigated through quantum computational approaches. These studies provide insights into the intermolecular interactions, contributing to a deeper understanding of their structural and electronic properties (Mary, Pradhan, & James, 2022).
Radiosynthesis and Imaging Applications
Another research avenue involves the radiosynthesis of radioligands for imaging applications, particularly in positron emission tomography (PET). For example, derivatives within a similar compound series have been synthesized for selective imaging of the translocator protein (18 kDa) with PET, highlighting their potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of novel heterocyclic compounds having sulfamido moiety, including closely related compounds, have shown significant antimicrobial and antifungal activities. Such research underscores the potential of these compounds in developing new therapeutic agents against various microbial and fungal infections (Nunna et al., 2014).
Crystal Structure Determination
Crystallographic studies have determined the crystal structures of closely related compounds, providing valuable information on their molecular conformations and intermolecular interactions. This research is crucial for understanding the physicochemical properties of these compounds and their potential applications in materials science and drug design (Subasri et al., 2017).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-3-6-18(13(2)9-12)27-21(29)20-17(7-8-30-20)26-22(27)31-11-19(28)25-14-4-5-16(24)15(23)10-14/h3-10H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPBUDCWLKQVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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